Product packaging for Docosamethyldecasiloxane(Cat. No.:CAS No. 556-70-7)

Docosamethyldecasiloxane

Cat. No.: B1607239
CAS No.: 556-70-7
M. Wt: 755.6 g/mol
InChI Key: BWOVCDPFYDQAMX-UHFFFAOYSA-N
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Description

Docosamethyldecasiloxane ( 556-70-7) is an organosilicon compound with the molecular formula C22H66O9Si10 and a molecular weight of 755.61 g/mol . It is part of the broader family of siloxanes, which are characterized by a functional group with a Si-O-Si linkage that forms the backbone of silicones . As a linear decasiloxane, its structure consists of ten silicon and nine oxygen atoms in a chain, terminated with methyl groups, distinguishing it from cyclic siloxanes (D4, D5, D6) often used in personal care products . This compound is designated for industrial and scientific research applications . Siloxanes like this compound are valued in research and development for their hydrophobic properties, low thermal conductivity, and high flexibility . Potential research applications include its use as a precursor in the synthesis of more complex silicone polymers, as a lubricant or release agent, and as a component in material science studies investigating surface treatments and coatings . Handling should adhere to safe laboratory practices. While a complete safety profile is under investigation, it is recommended to avoid dust formation, prevent contact with skin and eyes, and ensure good ventilation during use . Suitable extinguishing media for fires involving this material include dry chemical, carbon dioxide, or alcohol-resistant foam . This product is supplied with a capacity of 500 kg per month and can be packaged in paper, fluoride, iron, or plastic drums, as well as IBC Tanks . It is shipped globally by sea, air, or courier . Key Identifiers • CAS Registry Number: 556-70-7 • Molecular Formula: C22H66O9Si10 • Average Molecular Weight: 755.61 g/mol This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H66O9Si10 B1607239 Docosamethyldecasiloxane CAS No. 556-70-7

Properties

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H66O9Si10/c1-32(2,3)23-34(7,8)25-36(11,12)27-38(15,16)29-40(19,20)31-41(21,22)30-39(17,18)28-37(13,14)26-35(9,10)24-33(4,5)6/h1-22H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOVCDPFYDQAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H66O9Si10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060307
Record name Decasiloxane, docosamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

755.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-70-7
Record name Docosamethyldecasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decasiloxane, docosamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decasiloxane, docosamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Occurrence and Distribution Research of Docosamethyldecasiloxane

Detection and Quantification in Environmental Matrices

Scientific investigations have confirmed the presence of Docosamethyldecasiloxane in several key environmental matrices, highlighting its widespread distribution.

Wastewater Treatment Plant Effluents and Sludge Monitoring

Wastewater treatment plants (WWTPs) are significant reservoirs for siloxanes, including this compound. In a nationwide survey of 40 WWTPs in Korea, this compound (L10) was identified as one of the major siloxane compounds in sludge. nih.gov The total concentrations of 20 different siloxanes in the sludge ranged from 0.05 to 142 micrograms per gram dry weight, with a mean of 45.7 micrograms per gram. nih.gov Notably, the concentrations in sludge from domestic WWTPs were significantly higher than those from industrial WWTPs, suggesting a strong link to household product consumption. nih.gov Along with decamethylcyclopentasiloxane (B1670010) (D5) and dodecamethylcyclohexasiloxane (B120686) (D6), this compound accounted for an average of 62% of the total siloxane concentrations found in the sludge. nih.gov

Table 1: Concentration of Total Siloxanes in WWTP Sludge in Korea

Statistic Concentration (μg/g dry weight)
Range 0.05 - 142
Mean 45.7

Data from a study of 40 representative wastewater treatment plants in Korea. nih.gov

Aquatic Sediment Profiling (e.g., Marine Surface Sediments)

The presence of this compound extends to aquatic sediments, indicating its persistence and accumulation in these environments. A study of marine surface sediment in Masan Bay, Korea, in 2018, detected fifteen different methylsiloxane compounds. mdpi.com The concentrations of total linear methylsiloxanes (ΣLMSs), which include this compound, ranged from 5.00 to 3570 nanograms per gram dry weight (ng/g-dw), with a median of 359 ng/g-dw. mdpi.com While D5 was the most dominant compound, linear siloxanes like L11 and L12 were also found in significant proportions. mdpi.com The study categorized different sampling points based on potential pollution sources, including industrial wastewater and ship movements. researchgate.net

Table 2: Methylsiloxane Concentrations in Marine Surface Sediment of Masan Bay, Korea (2018)

Methylsiloxane Type Concentration Range (ng/g-dw) Median Concentration (ng/g-dw)
ΣCMSs (Cyclic) 76.6 - 2320 264
ΣLMSs (Linear) 5.00 - 3570 359
ΣTMSs (Total) 81.6 - 5890 607

Data from a study analyzing fifteen methylsiloxane compounds in marine surface sediment. mdpi.com

Atmospheric Particulate Matter Analysis

This compound has also been identified in atmospheric particulate matter. A study utilizing a novel untargeted strategy confirmed the presence of various organosiloxanes, including this compound (L10), in fine particulate matter (PM2.5). researchgate.net The study noted seasonal variations, with high-silicon-number methylsiloxanes showing higher abundance in the non-heating season. researchgate.net This suggests that the sources and distribution of these compounds in the atmosphere can fluctuate depending on environmental conditions and human activities. researchgate.net

Occurrence in Terrestrial Systems (e.g., Soil)

Research has also documented the presence of this compound in terrestrial environments. A study on oil-contaminated soil from the Shengli Oilfield in China detected high total concentrations of both cyclic and linear methylsiloxanes (L3 through L16), which includes this compound, in oil sludge samples. acs.org The mean concentrations of cyclic volatile methylsiloxanes (cVMS) in the oilfield soil were significantly higher than in reference soil samples, indicating contamination from industrial activities. acs.org

Anthropogenic Sources and Pathways of Environmental Introduction

The widespread detection of this compound in the environment points to significant anthropogenic, or human-related, sources.

Contribution from Consumer Products (e.g., Personal Care Products)

A primary source of this compound entering the environment is through its use in a variety of consumer products, particularly personal care products. nih.gov The higher concentrations of siloxanes, including this compound, in sludge from domestic WWTPs compared to industrial ones strongly indicates that household products like shampoos and conditioners are major contributors. nih.gov These products are washed down the drain during use, entering the wastewater stream and subsequently accumulating in WWTP sludge and effluents. unist.ac.kr

Industrial Emission Inventories and Source Apportionment Studies

Industrial emission inventories and source apportionment studies have identified wastewater treatment plants (WWTPs) as a significant pathway for the release of siloxanes, including this compound (L10), into the environment. The presence and concentration of these compounds in sewage sludge are key indicators of their industrial and domestic usage and subsequent environmental emission.

A nationwide survey in Korea provided a comprehensive look at siloxane concentrations in sludge from 40 WWTPs, categorized as domestic (D-WWTPs), industrial (I-WWTPs), and mixed (M-WWTPs). kau.edu.sa The study found that total concentrations of 20 monitored siloxanes ranged from 0.05 to 142 µg/g dry weight. kau.edu.sa Notably, this compound (L10), along with Decamethylcyclopentasiloxane (D5) and Dodecamethylcyclohexasiloxane (D6), were the major compounds found, collectively accounting for an average of 62% of the total siloxane concentrations. kau.edu.sa

The concentrations of total linear siloxanes (Σlinear) showed distinct patterns depending on the type of wastewater treated. Sludge from I-WWTPs associated with the textile industry exhibited higher Σlinear concentrations than other industrial samples. kau.edu.sa The mean concentrations of linear siloxanes in sludge from domestic and mixed-use WWTPs were 32 ± 15 µg/g dw and 36 ± 36 µg/g dw, respectively, suggesting significant input from household products. kau.edu.sa In contrast, the average concentration in industrial sludge was lower, at 2.3 ± 4.8 µg/g dw, although certain industrial sources showed higher levels. kau.edu.sa This indicates that both industrial and domestic activities are important sources of linear siloxanes. kau.edu.sa Multiple linear regression analysis further suggested that the concentrations of linear siloxanes in sludge were positively correlated with the population served by a WWTP. kau.edu.saacs.org

The following table summarizes the concentrations of total linear siloxanes found in sludge from different types of wastewater treatment plants in Korea.

Table 1: Concentrations of Total Linear Siloxanes (ΣLMSs) in Sludge from Korean Wastewater Treatment Plants

WWTP Type Mean Concentration (µg/g dw) Standard Deviation (µg/g dw)
Domestic (D-WWTPs) 32 15
Industrial (I-WWTPs) 2.3 4.8

Data sourced from a nationwide survey of 40 WWTPs in Korea. kau.edu.sa

Spatial and Temporal Distribution Patterns

Research on the spatial distribution of this compound (L10) has focused on aquatic sediments, which act as a sink for contaminants discharged from wastewater. A study of marine surface sediment in Masan Bay, Korea, revealed the spatial distribution of various methylsiloxane compounds. mdpi.comresearchgate.net The total concentrations of linear methylsiloxanes (ΣLMSs) in the sediment ranged from 5.00 to 3570 ng/g-dw, with a median of 359 ng/g-dw. mdpi.com

The highest total methylsiloxane concentrations were found at station MS1 (5890 ng/g-dw), located near an industrial complex, indicating that industrial wastewater is a primary point source in this area. mdpi.com The concentration of total methylsiloxanes tended to decrease as the distance from this industrial point source increased. mdpi.com

The concentration of this compound (L10) varied significantly across the ten sampling points in Masan Bay, reflecting the influence of different local sources. The detection frequency for L10 was 50%. mdpi.com The concentrations ranged from below the method detection limit to a high of 808 ng/g-dw at station MS2, an area influenced by significant shipping activities. mdpi.comresearchgate.net This suggests that maritime activities may also be a contributing source of this compound.

The following interactive data table details the concentration of this compound (L10) at different sampling stations in the marine surface sediment of Masan Bay, Korea, in 2018.

Table 2: Concentration of this compound (L10) in Marine Surface Sediments of Masan Bay (2018)

Sampling Station Concentration (ng/g-dw)

3]


Table 3: List of Mentioned Compounds

Compound Name Abbreviation / Formula
Decamethylcyclopentasiloxane D5
This compound L10

Environmental Fate and Degradation Mechanisms Research of Docosamethyldecasiloxane

Abiotic Transformation Processes

Abiotic degradation of siloxanes involves chemical and physical processes that transform the compound without the intervention of living organisms. These include hydrolysis, oxidation, reduction, and photodegradation. For linear siloxanes like Docosamethyldecasiloxane, these processes are critical to their environmental lifecycle. ecfr.gov

The general pathway for siloxane hydrolysis begins with the cleavage of a siloxane bond to form silanols (Si-OH). wikipedia.org This reaction can proceed, leading to the fragmentation of the long polymer chain into smaller, more water-soluble oligomers and, ultimately, to monomeric dimethylsilanediol (B41321). researchgate.net These silanols are considered the primary hydrolysis products. wikipedia.org

Research on other biodegradable polymers shows that hydrolytic degradation can follow different kinetic models, including zero-order kinetics where degradation occurs at a constant rate, often through surface erosion. mdpi.com For some polymers, the process is autocatalytic, where the acidic degradation products accelerate further hydrolysis. nih.gov The specific kinetics for this compound would depend on factors like its molecular weight and the environmental conditions. nih.gov

Table 1: Representative Hydrolytic Degradation Rates for Polydimethylsiloxane (B3030410) (PDMS) at 24°C

(Data extrapolated from studies on analogous siloxane compounds as a proxy for this compound)

ConditionpHDegradation Rate Constant (mg Si L⁻¹ day⁻¹)Reference
Alkaline12 (NaOH solution)0.28 wikipedia.org
Acidic2 (HCl solution)0.07 wikipedia.org
Neutral6 (Demineralised water)0.002 wikipedia.org

Oxidation is a significant degradation pathway for many organic compounds. For organosilicon compounds like siloxanes, complete oxidation yields silicon dioxide (SiO₂), carbon dioxide, and water. wikipedia.org This process can be initiated by thermal energy or the presence of reactive oxygen species. wikipedia.orgresearchgate.net

The thermo-oxidative degradation of polysiloxanes is a complex process that involves the scission of both Si-C and Si-O bonds. gelest.com At elevated temperatures, the oxidation of the methyl groups attached to the silicon backbone can occur, leading to cross-linking and the eventual formation of a silica-like residue. gelest.comresearchgate.net In the environment, such high-temperature oxidation is less common, but oxidative processes catalyzed by metal ions or initiated by other reactive species can play a role. researchgate.net The inherent resistance of the siloxane bond to oxidation means that this process is generally slow under typical environmental conditions. pjoes.com

Reductive transformation involves the gain of electrons, often occurring in anaerobic environments like sediments and some soils. While reductive dechlorination is a well-documented pathway for chlorinated solvents, information on the reductive transformation of siloxanes is limited. nih.gov The Si-O and Si-C bonds are generally not susceptible to the same reductive cleavage mechanisms as halogenated compounds. Therefore, reductive transformation is not considered a primary degradation pathway for this compound under most environmental conditions. researchgate.net

Photodegradation is initiated by the absorption of light, typically in the UV spectrum, which can lead to the cleavage of chemical bonds. numberanalytics.com While siloxanes are known for their resistance to UV radiation, photodegradation can still occur, especially in the presence of photosensitizing substances. pjoes.comnumberanalytics.com

Studies on related silicone polymers have shown that UV irradiation can lead to radical formation, initiating chain scission and cross-linking reactions. nih.gov The rate and extent of photodegradation are influenced by several factors, including the intensity and wavelength of light, the presence of dissolved organic matter, and the properties of the environmental matrix (e.g., water, soil surface). canada.camedcraveonline.comub.edu In aquatic systems, indirect photolysis, mediated by reactive species like hydroxyl radicals (•OH) generated from sensitizers, may be a more relevant pathway than direct photolysis. numberanalytics.com However, specific studies detailing the photodegradation kinetics and products for this compound are lacking.

Biotic Degradation Processes

Biotic degradation involves the transformation of chemical substances by microorganisms. It is a critical process in the ultimate fate of many organic compounds in the environment.

Aerobic biodegradation occurs in the presence of oxygen, where microorganisms utilize organic compounds as a source of carbon and energy. medcraveonline.com The biodegradation of siloxanes is generally considered to be very slow. nih.gov

While specific studies on the aerobic biodegradation of this compound are not found in the reviewed literature, research on other siloxanes provides some insight. For instance, studies on Octamethylcyclotetrasiloxane (B44751) (D4) have shown that aerobic biodegradation is extremely slow, with complete degradation of trace concentrations taking several months. researchgate.net The primary degradation product identified in such studies is often dimethylsilanediol (DMSD), resulting from the hydrolytic cleavage of siloxane bonds, which can then be further utilized by microorganisms. researchgate.net The rate of aerobic biodegradation can be influenced by factors such as the concentration of the substance, the presence of other organic matter, and the specific microbial communities present. acs.orgpsu.edu Given the structural similarity, it is plausible that this compound would also exhibit very slow aerobic biodegradation.

Table 2: General Observations on Aerobic Biodegradation of Siloxanes

Compound TypeObservationKey MetaboliteReference
Cyclic Siloxane (D4)Extremely slow degradation over 3-4 months for trace concentrations.Dimethylsilanediol (DMSD) researchgate.net
General PolydimethylsiloxaneResistant to microbially mediated biodegradation. Hydrolysis to silanols is a prerequisite step.Silanols nih.govwikipedia.org

Anaerobic Biodegradation Investigations

Research into the anaerobic biodegradation of polysiloxanes indicates that higher molecular weight polymers, such as this compound, are generally resistant to microbial degradation in the absence of oxygen. Studies have shown that biodegradation of polydimethylsiloxane (PDMS) on sludge solids during conventional anaerobic treatment has not been observed. acs.org The primary degradation mechanism for linear PDMS in anaerobic environments like soil is considered to be a slow abiotic hydrolysis process rather than direct microbial action. acs.orgecetoc.org

In contrast, studies on lower-molecular-weight siloxanes, such as octamethylcyclotetrasiloxane (D4), have demonstrated that some anaerobic biodegradation is possible, leading to the formation of dimethylsilanediol (DMSD). nih.gov This suggests that while the long polymer chain of this compound is recalcitrant, the fundamental siloxane bond can be cleaved under certain conditions. One patent has described a method for the anaerobic degradation of organosilicon compounds using specific microorganisms of the genus Paracoccus when provided with a suitable electron acceptor like nitrate. researchgate.net Furthermore, some research indicates that introducing microaerobic conditions into anaerobic sludge can promote changes in the native bacterial community, favoring the biological degradation of PDMS. oup.com However, specific investigations into the anaerobic biodegradation rate of this compound are not prevalent in the reviewed literature.

Microbial Community Interactions in this compound Degradation

Specific research identifying microbial communities that interact directly with this compound for its degradation is limited. However, the broader study of siloxane degradation provides insights into potential microbial players. For instance, studies on PDMS degradation under microaerobic conditions have identified phylotypes related to Thauera sp. and Rhodococcus sp. as the most abundant bacterial groups in treatments showing enhanced degradation. oup.comvliz.be The degradation of xenobiotic compounds often relies on the synergistic actions of a microbial consortium, where different species carry out different steps of the degradation pathway. lookchem.com

The process of degrading complex polymers typically involves initial abiotic or biotic breakdown into smaller, more bioavailable molecules that can then be utilized by a wider range of microorganisms. unist.ac.krresearchgate.net For PDMS, this often involves an initial abiotic hydrolysis step. ecetoc.org The resulting monomers, primarily dimethylsilanediol, are then more susceptible to microbial attack. While specific microbial interactions with this compound remain an area for further research, it is hypothesized that any significant biodegradation would follow this pattern, involving a community of organisms capable of first cleaving the polymer and then metabolizing the resulting silanols.

Environmental Compartmentalization and Transport Dynamics

The environmental distribution of this compound is governed by its distinct physicochemical properties, which favor partitioning into solid and organic phases rather than significant transport through air or water.

Volatilization and Atmospheric Transport

This compound is a large, linear siloxane polymer with an estimated vapor pressure of 6.48 x 10⁻⁹ mmHg at 25°C. epa.gov This extremely low vapor pressure indicates that it is essentially a non-volatile compound under typical environmental conditions. Therefore, volatilization from soil or water surfaces is not considered a significant environmental transport pathway.

In contrast, smaller, more volatile methylsiloxanes (VMS), particularly cyclic siloxanes like D4 and D5, are known to be emitted primarily to the air. acs.org Their fate in the atmosphere is dominated by gas-phase reactions with hydroxyl (OH) radicals, with atmospheric lifetimes on the order of days. nih.govacs.org Studies have measured the OH reaction rate constants for a series of linear siloxanes, finding that the rate increases with the size of the molecule from hexamethyldisiloxane (B120664) (L2) to dodecamethylpentasiloxane (B120680) (L5). europa.euecetoc.org While this trend suggests that this compound would be reactive if present in the atmosphere, its negligible volatility prevents it from entering that compartment in any significant amount.

Sediment-Water Partitioning Behavior

Due to its high molecular weight and hydrophobicity, this compound strongly partitions from the water column to sediment. ecetoc.org This behavior is characteristic of linear PDMS, which are known to be highly insoluble in water and possess a strong affinity for particulate matter. researchgate.net When PDMS-containing products are disposed of "down-the-drain," the vast majority of the PDMS is removed from the aqueous phase by sorption to sludge solids during wastewater treatment. acs.org Any small amounts that reach surface waters will subsequently partition to suspended or bottom sediments.

A study of marine surface sediment in Masan Bay, Korea, detected this compound (L10) at various sampling sites, confirming its presence in the sediment compartment. acs.orgchemsafetypro.com The concentrations varied depending on the proximity to industrial and municipal sources. The partitioning behavior is quantified by the solid-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase (sediment) to its concentration in the water phase at equilibrium. researchgate.net While a specific Kd value for this compound was not found in the literature, its high estimated LogP (a measure of lipophilicity) of 8.42 suggests a very high Kd value, indicating a strong preference for the sediment over the water column. epa.gov

Table 1: Concentration of this compound (L10) in Marine Surface Sediments of Masan Bay, Korea (2018)

Sampling SiteL10 Concentration (ng/g-dw)
MS1808
MS241.7
MS3196
MS4276
MS5
MS6
MS7
MS8
MS9
MS10
Data sourced from a 2018 study of Masan Bay, Korea. acs.org

Soil Adsorption and Desorption Characteristics

The primary route for this compound to enter the terrestrial environment is through the agricultural application of sewage sludge as a soil amendment. acs.orgresearchgate.net Once in the soil, this compound is expected to be immobile. ecetoc.org Its high lipophilicity and low water solubility cause it to adsorb strongly to soil particles, particularly the organic carbon fraction. acs.org

The mobility of a chemical in soil is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value signifies low mobility. While a measured Koc value for this compound was not available in the reviewed literature, chemicals with high LogP values, such as L10, are known to have very high Koc values, placing them in the "immobile" or "slightly mobile" categories. acs.org This strong adsorption means that this compound is not expected to leach into groundwater or be readily available for plant uptake. Instead, it will remain in the upper soil layers where it can undergo slow degradation. ecetoc.orgresearchgate.net

Identification and Characterization of Environmental Degradation Products

The principal degradation pathway for linear polydimethylsiloxanes like this compound in the environment is abiotic hydrolysis. ecetoc.org This process is particularly relevant in soil, where clay minerals can catalyze the cleavage of the siloxane (Si-O-Si) bonds in the polymer backbone. researchgate.net

This hydrolysis is not a rapid process but leads to the gradual breakdown of the long polymer chain. The primary and most well-documented degradation product of PDMS hydrolysis is dimethylsilanediol (DMSD, (CH₃)₂Si(OH)₂). ecetoc.orgresearchgate.net This monomer is water-soluble and significantly more mobile and bioavailable than the parent polymer. Once formed, DMSD can undergo further degradation through two main routes: it can be biodegraded by soil microorganisms, ultimately breaking down to carbon dioxide, water, and inorganic silicate, or it can volatilize into the atmosphere where it is oxidized. ecetoc.org In addition to DMSD, the hydrolysis of PDMS can also generate other small linear and cyclic siloxane oligomers. epa.gov

Toxicological and Ecotoxicological Research on Docosamethyldecasiloxane

Ecotoxicity Assessments in Environmental Receptor Organisms

Aquatic Ecotoxicity Studies (e.g., Daphnia magna, Chironomus riparius)

A review of scientific databases reveals a lack of specific studies investigating the aquatic ecotoxicity of Docosamethyldecasiloxane on organisms such as the water flea (Daphnia magna) or the midge larvae (Chironomus riparius). These organisms are standard models in regulatory ecotoxicology for assessing the impact of chemical substances on freshwater invertebrates. Consequently, key metrics such as the median effective concentration (EC50) for immobilization (Daphnia magna) or the effects on emergence and development (Chironomus riparius) have not been established for this compound. Research on other siloxanes suggests that properties like low water solubility can make such testing technically challenging.

Terrestrial Ecotoxicity Studies

Similarly, there is a significant data gap regarding the effects of this compound on terrestrial ecosystems. No studies were identified that assessed the toxicity of this compound to soil-dwelling organisms (e.g., earthworms, springtails) or terrestrial plants. Therefore, endpoints such as survival, reproduction, and growth inhibition in soil environments have not been characterized for this compound.

Bioaccumulation and Biomagnification Potentials

The potential for a substance to accumulate in living organisms and magnify through the food web is a critical aspect of its environmental risk profile. While direct experimental data for this compound is limited, some research on other linear siloxanes provides insights into the behavior of this chemical class.

Experimental Determination of Biomagnification Factors (BMF)

Direct experimental determination of the Biomagnification Factor (BMF) for this compound is not documented. However, studies on shorter-chain linear siloxanes have been conducted. For instance, research on rainbow trout investigated the bioaccumulation behavior of octamethyltrisiloxane (B120667) (L3), decamethyltetrasiloxane (B1670013) (L4), and dodecamethylpentasiloxane (B120680) (L5). The lipid-normalized BMFs for these compounds were determined to be 0.24, 0.24, and 0.62, respectively, indicating a lack of biomagnification. nih.govresearchgate.net Another study reported that for linear siloxanes with 6 to 12 silicon atoms, the apparent biomagnification factor in guppies (Poecilia reticulata) was low; for linear octosiloxane, it was 0.16, and for all others, it was less than 0.1. gesamp.org A field study in an industrialized bay in Korea suggested that sea cucumbers had a high bioaccumulation potential for linear siloxanes from L8 to L12. frontiersin.org

Interactive Data Table: Biomagnification Factors of Related Linear Siloxanes

Compound NameAbbreviationOrganismLipid-Normalized BMF (kg-lipid/kg-lipid)
OctamethyltrisiloxaneL3Rainbow Trout (Oncorhynchus mykiss)0.24 nih.govresearchgate.net
DecamethyltetrasiloxaneL4Rainbow Trout (Oncorhynchus mykiss)0.24 nih.govresearchgate.net
DodecamethylpentasiloxaneL5Rainbow Trout (Oncorhynchus mykiss)0.62 nih.govresearchgate.net
Linear OctosiloxaneL8Guppy (Poecilia reticulata)0.16 gesamp.org

Dietary Bioaccumulation Pathways in Food Webs

Research into the dietary bioaccumulation of this compound in complex food webs is not available. Studies on related compounds suggest that uptake from the diet is a relevant exposure pathway for fish. For L3, L4, and L5 in rainbow trout, dietary uptake efficiencies were found to be 15%, 8.6%, and 15%, respectively. nih.govresearchgate.net The relatively low efficiencies for L3 and L4, when compared to nonmetabolizable reference chemicals, suggest that significant intestinal biotransformation may occur, which can reduce the potential for bioaccumulation. nih.gov A study on crucian carp (B13450389) observed that the distribution of major linear siloxanes (L7–L14) was higher in gills and gonads compared to other tissues, indicating transportability to fish tissues following uptake. nih.gov

Mechanistic Toxicology Investigations

Mechanistic toxicology aims to understand how a chemical substance causes adverse effects at the molecular, cellular, and organ levels. There are currently no published studies on the mechanistic toxicology of this compound. Therefore, the specific biochemical pathways or molecular initiating events through which this compound might exert toxicity, if any, remain unknown.

Oxidative Stress Induction Pathways

There is no available research investigating the potential of this compound to induce oxidative stress. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. mdpi.com

Pathways often investigated in toxicological studies include the enzymatic and non-enzymatic antioxidant responses. Key enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD) form the first line of defense against ROS. Non-enzymatic antioxidants include molecules like glutathione (B108866) (GSH). mdpi.com

For context, studies on other siloxane compounds, such as the cyclic siloxane Dodecamethylcyclohexasiloxane (B120686) (D6), have been conducted. For example, research on crayfish exposed to D6 showed alterations in the activity of SOD, CAT, and POD, as well as changes in the content of malondialdehyde (MDA), an indicator of lipid peroxidation. mdpi.comresearchgate.net Such specific research pathways have not been applied to this compound.

Molecular Mechanisms of Cellular Damage

No studies have been published detailing the molecular mechanisms of cellular damage potentially caused by this compound. General mechanisms of chemically-induced cellular damage often involve:

DNA damage: Chemicals can cause damage to DNA through mechanisms like the formation of DNA adducts or the induction of double-strand breaks, which can lead to mutations if not properly repaired. nih.gov

Protein modification: Reactive chemical species can alter the structure and function of essential proteins through oxidation or other modifications.

Lipid peroxidation: This process involves the oxidative degradation of lipids in cell membranes, leading to a loss of membrane integrity and fluidity, which can culminate in cell death. mdpi.com The presence of MDA is a common biomarker for lipid peroxidation. mdpi.comresearchgate.net

While these are fundamental mechanisms in toxicology, their relevance to this compound has not been experimentally determined.

Neurotoxicological Mechanisms

Specific neurotoxicological studies on this compound are absent from the scientific literature. Broader research principles, such as those applied to organophosphates, involve assessing a chemical's ability to interfere with nervous system functions, often by inhibiting enzymes like acetylcholinesterase. There is no evidence to suggest that siloxanes share this mechanism of action.

Assessments of other short-chain linear siloxanes (L2 and L3) have considered potential liver effects and acute neurotoxicity, but only at high doses. nih.gov These findings are part of a safety evaluation for specific applications and cannot be directly applied to this compound without dedicated research.

Risk Assessment Methodologies for this compound in the Environment

A specific environmental risk assessment for this compound has not been published. Risk assessments for chemicals typically integrate data on environmental fate (persistence, degradation), bioaccumulation potential, and ecotoxicity to determine the potential for adverse effects on ecosystems. canada.casilicones.eu

Regulatory bodies in Canada have conducted risk-based assessments for groups of other linear siloxanes (L2, L4, L5) and concluded they pose a low risk to the environment and human health based on a weight-of-evidence approach. canada.casilicones.eu This methodology considers multiple lines of evidence rather than relying on a single data point, but this compound was not included in these specific assessments.

Table 1: Summary of Research Status for this compound

Section Topic Research Status
4.3.1 Oxidative Stress Induction No specific data available
4.3.2 Molecular Mechanisms of Cellular Damage No specific data available
4.3.3 Neurotoxicological Mechanisms No specific data available
4.4 Environmental Risk Assessment No specific assessment published
4.4.1 Acceptable-by-Design QSARs No specific models developed

Development of Acceptable-by-Design QSARs for Predictive Ecotoxicology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a substance with its biological activity or toxicity. nih.gov These in silico methods are crucial for predictive toxicology, especially for filling data gaps for chemicals that lack experimental data, thereby reducing the need for animal testing. nih.gov

The concept of "Acceptable-by-Design" or "Regulatory-by-Design" QSARs involves developing models that are transparent, validated, and fit for a specific regulatory purpose. This includes clearly defining the model's applicability domain—the chemical space in which it can make reliable predictions.

No QSAR models specifically designed for or validated with this compound were identified in the literature. The development of such models for linear siloxanes would be a viable approach to predict their potential ecotoxicity and support future risk assessments. General principles for developing MOA (Mode of Action)-based QSAR models exist and could be applied to this class of compounds if sufficient training data were available. nih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym CAS Number
This compound - 556-70-7
Dodecamethylcyclohexasiloxane D6 540-97-6
Hexamethyldisiloxane (B120664) L2 107-46-0
Octamethyltrisiloxane L3 107-51-7
Decamethyltetrasiloxane L4 141-62-8
Dodecamethylpentasiloxane L5 141-63-9
Tetradecamethylhexasiloxane L6 107-52-8
Superoxide Dismutase SOD -
Catalase CAT -
Peroxidase POD -
Glutathione GSH 70-18-8

Advanced Synthesis and Rearrangement Mechanisms Research of Docosamethyldecasiloxane

Catalytic Rearrangement Reactions

Catalytic rearrangement, or equilibration, is a cornerstone of siloxane chemistry, allowing for the redistribution of siloxane bonds. This process is crucial for modifying the molecular weight distribution of polysiloxanes and for the synthesis of specific linear and cyclic species from various starting materials. The reaction proceeds by the continuous cleavage and reformation of the silicon-oxygen (Si-O-Si) backbone until a thermodynamic equilibrium is reached. google.com

The acid-catalyzed rearrangement of linear siloxanes is a dynamic process that establishes an equilibrium between linear chains and cyclic species. google.com Strong protonic acids, such as sulfuric acid or trifluoromethanesulfonic acid, are commonly employed as catalysts. mdpi.comgelest.com The generally accepted mechanism involves the protonation of a siloxane oxygen atom, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack. mdpi.com This attack can be intramolecular, leading to the formation of cyclic siloxanes ("back-biting"), or intermolecular, leading to the cleavage and recombination of linear chains. nih.gov

The key steps in the acid-catalyzed mechanism are:

Initiation: A strong acid protonates a siloxane oxygen atom, forming a reactive intermediate. mdpi.com

Propagation: The protonated species undergoes nucleophilic attack by another siloxane oxygen, leading to the scission of the original Si-O bond and the formation of a new one. This results in the constant scrambling of siloxane units.

Equilibration: The reaction proceeds until a thermodynamic equilibrium is established, resulting in a mixture of linear and cyclic siloxanes of various sizes. acs.org The position of this equilibrium is typically driven by entropy rather than enthalpy. mdpi.com

This process can be manipulated to favor the formation of desired products. For instance, by continuously removing volatile cyclosiloxanes from the reaction mixture under vacuum, the equilibrium can be shifted to favor the generation of more cyclic products. google.com

The choice of catalyst and its properties have a profound impact on the selectivity and efficiency of siloxane rearrangement reactions. Different types of catalysts can favor the formation of linear polymers over cyclic byproducts, or vice versa.

Homoconjugated acids have been investigated as a class of catalysts that show high selectivity for silanol polycondensation over the "back-biting" mechanism that forms cyclosiloxane byproducts. nih.gov These catalysts are proposed to selectively activate terminal silanol groups for condensation while being less effective at activating the siloxane backbone, thereby minimizing the formation of cyclic species like octamethylcyclotetrasiloxane (B44751) (D4). nih.gov

The table below summarizes the characteristics of different acid catalyst types used in siloxane rearrangements.

Catalyst TypeExamplesOperating ConditionsSelectivity Characteristics
Homogeneous Protonic Acids Sulfuric Acid, Trifluoromethanesulfonic AcidLow temperature (Room Temp - 100°C)Efficient for both polymerization and equilibration; can produce a mixture of linear and cyclic products. mdpi.comgelest.com
Heterogeneous/Solid Acids Acid-treated Clays, Zeolites, Ion Exchange ResinsHigher temperatures (>150°C), often under vacuumCan be used to drive equilibrium towards volatile cyclics; allows for easier catalyst removal. google.commdpi.com
Homoconjugated Acids Trifluoroacetic acid-guanidinium complexesModerate temperatures (~110°C)High selectivity for linear polymer formation by favoring silanol condensation over cyclization ("back-biting"). nih.gov

Synthetic Pathways and Methodologies for Linear Decasiloxanes

The formation of the Si-O-Si linkage, the fundamental unit of the siloxane backbone, is typically achieved through nucleophilic displacement reactions at the silicon center. A common and foundational method is the hydrolysis of organochlorosilanes. For example, the hydrolysis of dimethyldichlorosilane initially produces dimethylsilanediol (B41321), which then rapidly condenses to form a mixture of cyclic and linear polydimethylsiloxanes.

A more controlled approach involves the reaction between a chlorosilane and a silanol or a metal silanolate. This reaction proceeds via an Sₙ2-type mechanism, where the oxygen nucleophile attacks the silicon atom, displacing a chloride leaving group. mdpi.com This method is fundamental for the stepwise construction of specific siloxane oligomers. acs.org For instance, reacting a shorter siloxane chain terminated with a silanol group with a chlorosilane can extend the chain length in a controlled manner.

Achieving a specific chain length like docosamethyldecasiloxane requires precise control over the oligomerization or polymerization process. Two primary strategies are employed:

Equilibration with End-Capping Agents: In this method, a mixture of cyclic siloxanes (like D4) and a calculated amount of an end-capping agent, such as hexamethyldisiloxane (B120664) (MDM), is subjected to catalytic equilibration. gelest.comhopemaxchem.com The end-capping agent acts as a chain terminator, and the ratio of the cyclic monomer to the end-capper determines the average degree of polymerization and thus the final chain length of the linear oligomers.

Living Anionic Ring-Opening Polymerization (AROP): This technique offers more precise control over molecular weight and results in a narrow molecular weight distribution. The AROP of a strained cyclic monomer, such as hexamethylcyclotrisiloxane (D3), initiated by an organolithium reagent (e.g., BuLi) in a polar aprotic solvent, proceeds in a "living" manner. gelest.com In this process, initiation is fast, and there are no chain termination or transfer steps. The degree of polymerization is directly controlled by the molar ratio of the monomer to the initiator. gelest.com By carefully controlling this ratio, linear siloxanes of a specific length can be synthesized with high precision.

The following table illustrates the relationship between the monomer-to-initiator ratio and the resulting polymer chain length in a living AROP system.

MonomerInitiatorMonomer : Initiator RatioTheoretical Degree of Polymerization (DP)Resulting Structure
Hexamethylcyclotrisiloxane (D3)n-Butyllithium (n-BuLi)3 : 19Nonasiloxane
Hexamethylcyclotrisiloxane (D3)n-Butyllithium (n-BuLi)10 : 3 (approx 3.33 : 1)10Decasiloxane
Hexamethylcyclotrisiloxane (D3)n-Butyllithium (n-BuLi)5 : 115Pentadecasiloxane

Investigation of Polymerization Mechanisms and Kinetics (Relevant to related siloxane chemistry)

The synthesis of polysiloxanes is predominantly achieved through the ring-opening polymerization (ROP) of cyclic siloxane monomers. The kinetics and mechanisms of these reactions are influenced by factors such as the monomer's ring strain, the type of catalyst, temperature, and the presence of any initiators or impurities like water. mdpi.comnih.gov

The polymerization of octamethylcyclotetrasiloxane (D4), a common precursor, is primarily driven by entropy, as the ring itself has little strain. In contrast, the polymerization of the more strained hexamethylcyclotrisiloxane (D3) is driven by the release of ring strain and proceeds much more rapidly than D4. gelest.com

Cationic ROP: Initiated by strong acids, the polymerization proceeds through the cleavage of a Si-O bond to form a silyl ester, which then acts as the propagating species. mdpi.com The kinetics can be complex, as the catalyst can also attack the backbone of the growing polymer chain, leading to the same equilibration process described earlier.

Anionic ROP: This is often the preferred method for producing high molecular weight linear polymers with good control. It is initiated by strong bases like hydroxides of alkali metals (e.g., KOH) or organolithium compounds. nih.gov The active centers are typically silanolate anions. The reaction rate is influenced by the nature of the counter-ion (e.g., K⁺, Li⁺), with larger, less-coordinating cations generally leading to faster polymerization rates. The kinetics of anionic polymerization of D4 with a potassium silanolate catalyst, for example, is typically first order with respect to both the monomer and the catalyst concentration.

Understanding these polymerization kinetics is essential for controlling the synthesis of siloxane polymers, allowing for the tailoring of molecular weight and structure for specific applications. nih.gov

Radical-Catalyzed Polymerization Approaches

The synthesis of linear polysiloxanes such as this compound can theoretically be approached through radical-catalyzed polymerization, although specific research on this particular oligomer is not extensively documented. The general principles of radical polymerization of siloxanes involve the use of initiators that generate free radicals, which then propagate through the siloxane monomers.

In the context of short-chain siloxanes, chain transfer constants are a critical factor. Studies on the radical polymerization of methyl methacrylate in the presence of various methylsiloxanes have shown very low chain transfer constants (Cs) in the range of 10⁻⁵ to 10⁻⁶ semanticscholar.org. This indicates that the growing polymer chain is less likely to terminate by abstracting an atom from the siloxane, which is a favorable characteristic for achieving controlled polymerization.

The mechanism for radical cross-linking of polysiloxanes generally involves the formation of radicals on the polymer backbone, which can then lead to chain growth or cross-linking nih.gov. For a linear oligomer like this compound, a controlled radical polymerization process would aim to add monomer units sequentially without inducing significant cross-linking.

Table 1: Illustrative Data for Radical-Catalyzed Polymerization of a Model Linear Siloxane

InitiatorMonomer Conversion (%)Molecular Weight ( g/mol )Polydispersity Index (PDI)
Benzoyl Peroxide857801.4
AIBN928101.3

Radiation-Initiated Polymerization Studies

Radiation-initiated polymerization offers an alternative route for the synthesis and modification of polysiloxanes. High-energy radiation, such as gamma rays, can initiate polymerization by creating reactive species within the monomer or polymer system ichtj.waw.pliaea.orgnih.gov. The aging of siloxane polymers can be accelerated by exposure to ionizing radiation, which can lead to both chain scission and cross-linking core.ac.uknasa.gov.

Research on the γ-ray-initiated polymerization of itaconic anhydride has demonstrated that polymerization can occur in the solid state dss.go.th. While this study does not directly involve siloxanes, it highlights the potential of radiation to induce polymerization in various monomer systems. The mechanism of radiation-induced polymerization can proceed via free-radical or ionic pathways, depending on the reaction conditions and the nature of the monomer nih.gov.

For linear siloxanes, radiation can induce rearrangement reactions. A study on the rearrangement of Hexadecamethylheptasiloxane and this compound was conducted using a sulfuric acid-treated Fuller's earth catalyst, which, while not radiation-initiated, demonstrates the susceptibility of these molecules to rearrangement dss.go.th. It is plausible that high-energy radiation could also initiate such rearrangements through the formation of reactive intermediates.

Table 2: Rearrangement of this compound (MODgM) Catalyzed by Sulfuric Acid-Treated Fuller's Earth at 25°C

Reaction Time (minutes)Weight % MODgMWeight % of Formed Species
099.80.2
1085.214.8
3065.734.3
6048.951.1
12029.570.5

Source: Adapted from the Journal of Polymer Science Part A-1 Polymer Chemistry 1967, Volume 5, No. 4. dss.go.th

This data illustrates the progressive rearrangement of this compound over time in the presence of an acid catalyst, leading to the formation of other siloxane species. While this specific study did not employ radiation, it provides valuable insight into the potential rearrangement pathways that could be initiated by high-energy sources.

Advanced Characterization Methodologies in Docosamethyldecasiloxane Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of components within a mixture, making it an essential tool for the analysis of Docosamethyldecasiloxane. Both gas and liquid chromatography offer distinct advantages depending on the analytical objective.

Gas chromatography (GC) is a powerful and widely utilized technique for assessing the purity of volatile and thermally stable compounds like this compound. birchbiotech.com The principle of GC relies on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. birchbiotech.com This separation allows for the quantification of the main compound and the detection of any impurities. birchbiotech.comlibretexts.org

In a typical GC analysis of this compound, the sample is vaporized and carried by an inert gas through a capillary column. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature used for identification when compared against a known standard. monadlabtech.com The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. birchbiotech.com

Table 1: Illustrative Gas Chromatography Data for Purity Assessment of a this compound Sample

Peak No. Retention Time (min) Peak Area % Area Identification
1 12.5 15000 1.5 Impurity (e.g., Octamethylcyclotetrasiloxane)
2 15.2 970000 97.0 This compound

This table represents a hypothetical GC analysis. Actual retention times and peak areas would vary based on the specific instrument and conditions.

While GC is ideal for volatile compounds, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is better suited for the analysis of non-volatile or thermally sensitive compounds and complex mixtures. longdom.orgnih.gov In the context of this compound, LC can be employed to analyze its presence in formulations or environmental samples where the matrix is complex. longdom.orgnih.gov

The separation in LC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. longdom.org Different LC modes, such as reversed-phase or normal-phase, can be utilized depending on the polarity of this compound and the other components in the mixture. nih.gov

Research Findings: Studies on the analysis of polysorbates, which are complex mixtures, have demonstrated the utility of HPLC in separating and quantifying different components. nih.gov Similar approaches can be applied to analyze formulations containing this compound, allowing for the separation of the active ingredient from excipients and degradation products.

High-Resolution Mass Spectrometric Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation, it provides a high degree of specificity and sensitivity for the identification and quantification of compounds.

The combination of gas chromatography with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like siloxanes. chromatographyonline.comnih.gov GC separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component. clariant.com

For this compound, GC-MS analysis would involve the generation of a mass spectrum, which is a fingerprint of the molecule. The fragmentation pattern observed in the mass spectrum provides clues to the molecule's structure. chromatographyonline.com For quantification, specific ions characteristic of this compound can be monitored, a technique known as selected ion monitoring (SIM), which offers enhanced sensitivity.

Table 2: Characteristic Mass Fragments for Siloxanes in GC-MS

m/z Ion Fragment Significance
73 [(CH₃)₃Si]⁺ Common fragment in many siloxanes
147 [((CH₃)₂)SiO)₂H]⁺ Characteristic of siloxane backbone
221 [((CH₃)₂)SiO)₃H]⁺ Characteristic of siloxane backbone

This table provides examples of common fragment ions observed for siloxanes. The actual mass spectrum of this compound would show a specific pattern of these and other fragments.

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass analysis technique that measures the time it takes for an ion to travel a fixed distance. chromatographyonline.com This technique is particularly valuable for untargeted screening, where the goal is to identify a wide range of compounds in a sample without a preconceived list of targets. gcms.cz

When coupled with GC (GC-TOF-MS), it allows for the rapid acquisition of full-scan mass spectra with high mass accuracy, which aids in the identification of unknown compounds, including various siloxanes that may be present as impurities or contaminants. gcms.cz The high spectral acquisition rate of TOF-MS is also beneficial for analyzing complex chromatograms with many co-eluting peaks. gcms.cz

Research Findings: In the analysis of silicone oils, GCxGC-TOFMS has been shown to resolve and identify a significantly larger number of compounds compared to one-dimensional GC-MS, demonstrating the power of high-resolution TOF-MS in untargeted analysis. gcms.cz

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) combines the separation power of LC with the high-resolution and accurate mass measurement capabilities of a QTOF mass spectrometer. nih.govsemanticscholar.org This technique is ideal for the analysis of complex mixtures and for the identification of unknown compounds. nih.govnih.gov

For this compound research, LC-QTOF-MS could be used to analyze its metabolites in biological samples or to identify degradation products in stability studies. The instrument provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound, and tandem mass spectrometry (MS/MS) capabilities, which provide structural information through fragmentation analysis. nih.gov

Table 3: Hypothetical LC-QTOF-MS Data for a this compound Metabolite

Retention Time (min) Accurate Mass (m/z) Proposed Formula MS/MS Fragments (m/z) Identification

This table is an illustrative example of the type of data obtained from an LC-QTOF-MS experiment. The accurate mass and MS/MS fragments are crucial for the confident identification of unknown compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it exceptionally well-suited for the trace analysis of chemical compounds in complex matrices. ut.eenih.gov The methodology involves a two-stage process. Initially, the sample is introduced into a liquid chromatograph, where the components of the mixture are separated based on their physicochemical properties as they interact with the stationary phase of the chromatography column and the mobile phase solvent. nih.gov This separation is crucial as it isolates the analyte of interest, such as this compound, from interfering matrix components, which can otherwise suppress or enhance the ionization process and compromise analytical accuracy. nih.govlittlemsandsailing.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) utilizes two mass analyzers in series, often with a fragmentation step in between. nih.gov The first mass analyzer selects the specific parent ion of the target compound. This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a highly specific analytical signal, significantly reducing background noise and enhancing detection limits. littlemsandsailing.com The strength of LC-MS/MS lies in this high analytic selectivity, which allows for the accurate quantification of compounds at very low concentrations, often in the parts-per-trillion range. ut.eenih.gov While specific applications for this compound are not extensively detailed in the literature, the principles of LC-MS/MS make it an ideal candidate for developing robust methods for its trace quantification in environmental, biological, or industrial samples.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Coupled Techniques

For elemental-specific analysis of organosilicon compounds like this compound, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers unparalleled sensitivity. shimadzu.com ICP-MS is an elemental analysis technique capable of detecting most elements at parts-per-trillion (ppt) levels. shimadzu.com The technique uses an extremely high-temperature argon plasma (6,000 to 10,000 K) to ionize the elements within a sample. shimadzu.com A mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. shimadzu.com

When analyzing complex mixtures of volatile silicon compounds, ICP-MS is often coupled with a separation technique, most commonly gas chromatography (GC). The resulting hyphenated technique, GC-ICP-MS, combines the separation power of GC with the highly sensitive, element-specific detection of ICP-MS. researchgate.netaccesswater.orgresearchgate.net In this setup, the GC separates different siloxane species (e.g., linear and cyclic) before they are introduced to the plasma for silicon-specific detection. researchgate.net This approach provides significant advantages, including:

High Sensitivity: GC-ICP-MS achieves very low limits of detection (LOD) and quantification (LOQ) for siloxanes, with LOQs reported in the range of 8 to 60 μg kg⁻¹. researchgate.netrsc.org

Reduced Matrix Effects: Compared to other detectors, ICP-MS is less susceptible to interference from the sample matrix, leading to more accurate and reliable quantification. researchgate.net

Speciation Analysis: The technique allows for the identification and quantification of individual silicon-containing compounds within a sample, rather than just the total silicon concentration. accesswater.orgresearchgate.netrsc.org

Research has demonstrated the successful application of GC-ICP-MS for the speciation of siloxanes in challenging matrices such as biogas and light petroleum products. researchgate.netrsc.org These studies confirm the accuracy and reliability of the technique for the quantitative analysis of volatile organosilicon compounds.

Analytical ParameterReported Value/FindingTechniqueReference
Limit of Quantification (LOQ)8 to 60 μg kg⁻¹GC-ICP-MS/MS rsc.org
Linearity (Correlation Coefficient)Up to 0.999GC-ICP-MS/MS rsc.org
Matrix EffectsLower matrix effects compared to GC-FIDGC-ICP-MS researchgate.net
ResponseUniversal response found irrespective of silicon chemical formGC-ICP-MS/MS rsc.org

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's atomic connectivity and environment.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. It would feature a prominent signal corresponding to the protons of the methyl (CH₃) groups attached to the silicon atoms. Due to the high symmetry and similar chemical environments along the siloxane chain, these signals would likely appear as a sharp singlet or a set of closely spaced singlets near 0.05-0.2 ppm, a characteristic region for Si-CH₃ protons. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. A signal corresponding to the methyl carbons would be observed, typically in the range of 1-3 ppm.

²⁹Si NMR: Although not explicitly listed, ²⁹Si NMR is a powerful, specific technique for analyzing siloxanes. nih.govresearchgate.net It can differentiate between the terminal silicon atoms (M units: (CH₃)₃SiO₁/₂) and the internal silicon atoms of the chain (D units: (CH₃)₂SiO₂/₂), which would have distinct chemical shifts, providing definitive confirmation of the linear decasiloxane structure.

2D NMR: Two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between different nuclei. An HSQC experiment would correlate the ¹H signals of the methyl groups directly to their attached ¹³C atoms. An HMBC experiment could show longer-range correlations, for instance, between the methyl protons and the silicon atoms, further cementing the structural assignment. nih.govmdpi.com

NucleusExpected Chemical Shift (ppm)Structural Information
¹H (in Si-CH₃)~0.05 - 0.2Confirms presence of methyl protons attached to silicon.
¹³C (in Si-CH₃)~1 - 3Confirms presence of methyl carbons.
²⁹Si (M units)Characteristic shift for terminal unitsIdentifies terminal (CH₃)₃SiO₁/₂ groups.
²⁹Si (D units)Characteristic shift for internal unitsIdentifies internal (CH₃)₂SiO₂/₂ groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would be dominated by characteristic vibrations of the siloxane backbone and the methyl substituents. Analysis of plasma-polymerized films from simpler siloxanes like hexamethyldisiloxane (B120664) (HMDSO) reveals the key vibrational bands that define this class of compounds. semanticscholar.orgresearchgate.net The expected major absorption bands for this compound would confirm its molecular structure by identifying its constituent chemical bonds. nih.gov

Key characteristic peaks include:

Si-O-Si Asymmetric Stretch: A very strong and broad absorption band typically located between 1000 and 1100 cm⁻¹. This is the most prominent feature in the spectrum of a polysiloxane and is definitive for the siloxane backbone.

Si-CH₃ Rocking and Bending: A sharp peak around 800 cm⁻¹ is characteristic of the Si-(CH₃)ₓ rocking vibration. Another distinct band is the symmetric bending (umbrella mode) of the methyl group attached to silicon, appearing around 1260 cm⁻¹.

C-H Stretching: The C-H stretching vibrations within the methyl groups typically appear in the region of 2960-2900 cm⁻¹.

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C-H Stretch (in CH₃)2960 - 2900Medium-Strong
Si-CH₃ Symmetric Bend~1260Strong, Sharp
Si-O-Si Asymmetric Stretch1100 - 1000Very Strong, Broad
Si-CH₃ Rock~800Strong, Sharp

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a light-scattering technique that provides detailed information about a molecule's vibrational modes, offering a complementary "fingerprint" to FTIR spectroscopy. While FTIR measures absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. For molecules with a center of symmetry, vibrational modes that are strong in Raman spectra are often weak or absent in FTIR, and vice-versa.

For this compound, the Raman spectrum would provide key structural information. The symmetric stretch of the Si-O-Si backbone, which is weak in the infrared spectrum, gives rise to a strong band in the Raman spectrum, typically around 490-520 cm⁻¹. Other prominent bands would include the Si-C stretching vibrations and various deformation modes of the methyl groups. researchgate.netresearchgate.net The combination of FTIR and Raman data provides a more complete vibrational analysis, allowing for confident identification and structural characterization of the siloxane compound.

Microscopic and Surface Analysis Techniques

Advanced microscopic and surface analysis techniques are crucial for characterizing materials and surfaces where siloxanes like this compound are present, for instance, as coatings, lubricants, or contaminants.

Scanning Electron Microscopy (SEM): SEM is used to investigate the surface morphology of materials. In the context of siloxane research, SEM can visualize the structure of composite materials containing siloxane polymers or analyze the surface texture of a substrate coated with a siloxane film. nih.govoup.com It provides high-resolution images that reveal details about surface topography and composition distribution.

Atomic Force Microscopy (AFM): AFM is a very-high-resolution type of scanning probe microscopy that can provide a three-dimensional surface profile at the nanometer scale. researchgate.net It is used to quantitatively characterize the micromorphology and surface roughness of siloxane-based materials, such as siloxane-hydrogel contact lenses. researchgate.net Techniques like Peakforce Tapping AFM can also provide information on local mechanical properties, which is valuable for understanding the behavior of siloxane polymers in complex materials. oup.com

X-Ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. XPS is used to demonstrate the successful grafting of siloxanes onto surfaces by detecting the characteristic Si, O, and C core-level signals and analyzing their chemical shifts. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive analytical method used to image and analyze the composition of surfaces and thin films. It offers significantly higher sensitivity for detecting polysiloxanes than techniques like FTIR, with detection limits in the ppm range. tascon.eu ToF-SIMS can not only detect minute quantities of siloxane contamination but can also differentiate between different types of polysiloxanes and map their lateral distribution on a surface. tascon.eu

TechniqueInformation ObtainedApplication in Siloxane Research
Scanning Electron Microscopy (SEM)High-resolution surface morphology and topographyVisualizing siloxane-based composites and coatings. nih.govoup.com
Atomic Force Microscopy (AFM)3D surface profile, quantitative roughness, local mechanical propertiesCharacterizing surface texture of siloxane materials at the nanoscale. oup.comresearchgate.net
X-Ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical state at the surfaceConfirming the presence and bonding of siloxanes on functionalized surfaces. nih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)Trace elemental and molecular surface composition, chemical mappingDetecting and identifying trace siloxane contamination with high sensitivity. tascon.eu

Scanning Electron Microscopy (SEM) for Morphological Features

Scanning Electron Microscopy (SEM) is a powerful analytical tool used to produce high-resolution, three-dimensional images of a sample's surface. In the context of this compound research, SEM is employed to study its morphological characteristics, such as particle size, shape, and surface texture. epa.govresearchgate.net The technique utilizes a focused beam of electrons to scan the sample, which generates signals that provide information about the surface's topography and composition. epa.gov

SEM analysis can reveal whether this compound appears as a dense or lamellar morphology, and it can identify structural changes that may occur after processes like extraction. eurofinsus.com For instance, the analysis of related organosilicon compounds has demonstrated SEM's capacity to image features on a nanometer scale. While SEM is a common imaging technique, obtaining optimal magnification and voltage is crucial, as organosilicon molecules can be sensitive to the electron beam. The insights gained from SEM are valuable for understanding how the compound's physical form relates to its application and environmental interaction. researchgate.net

Table 1: Application of SEM in this compound Analysis

Parameter AnalyzedInformation ObtainedRelevance to Research
Particle Size & ShapeProvides qualitative and quantitative data on the dimensions and form of this compound particles.Correlates physical form with properties like dissolution behavior and bioavailability. researchgate.net
Surface MorphologyReveals surface features such as texture (e.g., regular, irregular, flaky), porosity, and crystal form. researchgate.netnih.govHelps in understanding how the compound interacts with other materials and its environment.
Consistency & AggregationAssesses the uniformity of the powder and the tendency of particles to aggregate.Informs on handling, processing, and formulation characteristics.
Elemental CompositionWhen coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it can confirm the presence of silicon and other elements. epa.goveurofinsus.comVerifies the chemical identity and purity of the sample being analyzed.

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Properties

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. rsc.org It provides detailed three-dimensional topographical images and allows for the measurement of various surface properties. researchgate.net In the study of this compound, AFM is instrumental in characterizing surface roughness, and understanding its interfacial properties, such as adhesion and friction. nih.gov

The technique works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. rsc.org Forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map. rsc.org AFM can be operated in different modes, such as contact or tapping mode, to analyze a wide range of materials from soft biological samples to harder polymers. rsc.orgsilicones.eu For siloxane-based materials, AFM has been used to measure nanomechanical properties like elastic modulus and to study the interactions between silane networks and polymers at interfaces. scispace.comfrontiersin.org This provides critical data on phenomena such as chain entanglement and intersegment bonding, which are key to the performance of siloxanes in composites and coatings. frontiersin.org

Table 2: AFM Parameters for Characterizing this compound Surfaces

ParameterDescriptionSignificance in this compound Research
Average Roughness (Ra)The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.Quantifies the overall texture of the surface, influencing properties like wettability and adhesion. almacgroup.com
Root Mean Square Roughness (Rq)The root mean square average of height deviations taken from the mean data plane.A statistically relevant measure of surface roughness, sensitive to large peaks and valleys. almacgroup.com
Maximum Peak Height (Rp)The height of the highest peak in the defined area.Indicates the maximum surface irregularity, which can be important for contact mechanics. almacgroup.com
Adhesion ForceThe force required to pull the AFM tip away from the sample surface.Measures the strength of interfacial interactions, relevant for applications in coatings and adhesives. frontiersin.org
Elastic ModulusA measure of the material's stiffness or resistance to elastic deformation.Characterizes the nanomechanical properties of this compound films or coatings. scispace.com

Development of Innovative Analytical Methodologies for Environmental Samples

The widespread use of siloxanes necessitates the development of robust and sensitive analytical methods to monitor their presence and concentration in the environment.

Screening and Extraction Methodologies for Diverse Environmental Matrices (Water, Soil, Biota)

Detecting and quantifying this compound in complex environmental matrices like water, soil, and biota requires effective screening and extraction techniques. The goal is to isolate the target analyte from interfering substances while avoiding loss or contamination. Several methods have been developed for siloxanes, which are applicable to this compound.

For water samples, solid-phase microextraction (SPME) combined with gas chromatography-mass spectrometry (GC-MS) is a precise, fast, and selective method. This technique uses a coated fiber to extract analytes directly from the sample, minimizing solvent use. Membrane-assisted solvent extraction is another technique used for water analysis. For solid matrices such as sediment, soil, and biota, liquid-solid extraction is commonly employed. Other sampling techniques for volatile siloxanes include collection in Summa canisters, Tedlar bags, methanol-filled impingers, and on charcoal sorbent tubes. The choice of method depends on the specific matrix, the concentration of the analyte, and the required detection limits.

Table 3: Comparison of Extraction Methods for Siloxanes in Environmental Matrices

MethodApplicable MatrixPrincipleAdvantagesLimitations
Solid-Phase Microextraction (SPME)WaterAdsorption of analytes onto a coated fiber.Fast, simple, minimizes solvent use, good for trace analysis.Fiber selection is critical; matrix effects can influence efficiency.
Liquid-Solid ExtractionSoil, Sediment, Biota, BiosolidsExtraction of analytes from a solid sample into a liquid solvent.Effective for solid samples.Requires larger volumes of organic solvents.
Adsorbent Tubes (e.g., charcoal)Air/BiogasDrawing gas through a tube packed with a solid sorbent to trap analytes.Good for quantifying low concentrations.Thermal desorption can be unreliable for some siloxanes.
Impingers (Methanol-filled)Air/BiogasBubbling gas through a solvent to trap analytes.Widely used and established method.Requires solvent handling and can be less convenient for field sampling.

Chemometric Approaches for Data Analysis and Method Validation

Environmental monitoring of compounds like this compound often generates large and complex datasets. Chemometrics, which involves the use of mathematical and statistical methods, is a powerful tool for analyzing this chemical data beyond simple univariate analysis. scispace.com These approaches can uncover hidden trends, identify sources of contamination, and describe the inter-relationships between different environmental factors. scispace.com

Principal Component Analysis (PCA) is a common chemometric technique used in exploratory data analysis. PCA can transform a complex dataset with many variables into a smaller set of "principal components," making it easier to visualize patterns and relationships. For environmental data, this can help in identifying and apportioning sources of contaminants (e.g., industrial, agricultural, or natural) and evaluating their distribution over time and geographical area. In the context of method validation, chemometrics can be used to statistically assess performance parameters such as linearity, sensitivity, and robustness, ensuring the reliability of the analytical data generated. While specific multivariate analyses on this compound are not detailed in the provided literature, the principles of chemometrics are broadly applicable to its environmental analysis.

Green Analytical Chemistry Principles in this compound Analysis

Green Analytical Chemistry (GAC) aims to make analytical methods safer for the environment and operators without compromising analytical performance. The application of GAC principles is crucial in the analysis of this compound to minimize the environmental footprint of monitoring activities.

Key principles of GAC include reducing the use of hazardous solvents, minimizing energy consumption, and decreasing waste generation. Methodologies like Solid-Phase Microextraction (SPME) align well with GAC as they eliminate the need for large volumes of organic extraction solvents. Other green approaches include the use of safer solvents (like water or ionic liquids), and employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted extraction. The development of simple, rapid, and miniaturized analytical methods is also a core aspect of green chemistry in this field. By integrating these principles, the analysis of this compound can be conducted in a more sustainable and environmentally responsible manner.

Table 4: Application of Green Analytical Chemistry (GAC) Principles to Siloxane Analysis

GAC PrincipleApplication in this compound AnalysisExample Technique
Reduce or Eliminate SolventsMinimize the use of hazardous organic solvents during sample extraction and preparation.Solid-Phase Microextraction (SPME), which is a solvent-free or solvent-minimized technique.
Increase Energy EfficiencyUse methods that require less energy for extraction or analysis.Microwave-assisted or ultrasound-assisted extraction can enhance reaction rates and reduce energy demands.
Design for MiniaturizationReduce the scale of the analysis to use smaller sample sizes and reagent volumes.Development of micro-extraction techniques and portable analytical devices.
Enhance SafetyAvoid the use of toxic reagents and generate less hazardous waste.Replacing toxic solvents with safer alternatives like water or biodegradable solvents.
Reduce DerivatizationAvoid or minimize the use of derivatization steps that consume additional reagents and generate waste.Direct analysis using techniques like GC-MS where possible.

Theoretical and Computational Research on Docosamethyldecasiloxane

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the properties and behavior of chemical compounds at an atomic level. These computational techniques provide insights that can be difficult or impossible to obtain through experimental means alone. For linear siloxanes, these methods are crucial for understanding their structure, dynamics, and interactions with their environment.

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These studies can yield precise information about molecular geometry, bond energies, electronic charge distribution, and reaction mechanisms.

While specific QM studies dedicated to docosamethyldecasiloxane have not been identified in the public domain, this methodology is critical for understanding the fundamental properties of the silicon-oxygen (Si-O) backbone and the silicon-methyl (Si-CH3) groups that characterize all siloxanes. For similar molecules, QM methods like Density Functional Theory (DFT) are used to investigate thermal degradation pathways, revealing that the cleavage of Si-C bonds is often a primary decomposition step. Such studies provide foundational data for force field development used in larger-scale molecular dynamics simulations.

Molecular Dynamics (MD) Simulations for Conformational Space and Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.gov By solving Newton's equations of motion for a system of particles, MD can explore the conformational landscape of flexible molecules like this compound and simulate their interactions with other molecules. nih.gov

Prediction of Thermophysical Parameters relevant to Environmental Fate (e.g., vapor pressure)

The environmental fate of a chemical is heavily influenced by its thermophysical properties, such as vapor pressure, water solubility, and partitioning coefficients. Computational models are frequently used to predict these parameters, especially when experimental data is scarce.

For the broader family of linear siloxanes, predictive methods have been developed to estimate properties like thermal conductivity. iieta.orgbohrium.com While experimental data for some shorter-chain linear siloxanes exists, for longer chains like this compound, such predictive models are essential. researchgate.netpolimi.it These models often use quantitative structure-property relationships (QSPR) or group contribution methods to estimate properties based on the molecule's structure. The predicted low vapor pressure and high octanol-water partition coefficient (Log Kow) for this compound suggest it will preferentially partition to soil and sediment rather than remaining in air or water.

Table 1: Predicted Thermophysical Properties for this compound

PropertyPredicted ValueSignificance for Environmental Fate
Molecular Weight755.61 g/mol Influences diffusion and transport properties.
Vapor Pressure6.48E-09 mmHg at 25°CLow volatility suggests limited atmospheric transport.
Log Kow (Octanol-Water Partition Coefficient)8.42High value indicates a strong tendency to adsorb to organic matter and bioaccumulate.
Water SolubilityVery low (not specified)Low solubility limits its concentration in aquatic environments.

This table contains computationally predicted or estimated values from chemical databases. It does not represent experimentally verified results.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Development

QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. These models are cornerstones of modern computational toxicology and environmental science, allowing for the prediction of a compound's behavior without the need for extensive laboratory testing.

Derivation of Molecular Descriptors for Predictive Models

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including constitutional, topological, geometrical, and electronic properties.

For this compound, a variety of molecular descriptors can be calculated from its known two-dimensional structure (SMILES: CSi(C)OSi(C)OSi(C)OSi(C)OSi(C)OSi(C)OSi(C)OSi(C)OSi(C)OSi(C)C). These descriptors would be used as the independent variables in developing predictive models.

Table 2: Examples of Molecular Descriptors for this compound

Descriptor TypeDescriptor NameCalculated ValueDescription
ConstitutionalMolecular Weight755.61The sum of the atomic weights of all atoms in the molecule.
ConstitutionalHeavy Atom Count41The number of non-hydrogen atoms in the molecule.
TopologicalRotatable Bond Count18The number of bonds that allow free rotation, indicating molecular flexibility.
ElectronicPolar Surface Area (PSA)83.07 ŲSum of surfaces of polar atoms; relates to membrane permeability.
LipophilicityLogP (calculated)8.42Logarithm of the octanol-water partition coefficient; indicates lipophilicity.

This table contains values calculated from the known chemical structure of this compound.

Application in Environmental Persistence and Bioaccumulation Prediction

A primary application of QSAR models in environmental science is the prediction of a substance's persistence, bioaccumulation, and toxicity (PBT) characteristics. Models are developed by correlating molecular descriptors with experimentally determined endpoints for a training set of chemicals.

Specific QSAR models developed for this compound are not documented. However, multimedia fate and transport models are widely used to predict the environmental behavior of volatile methylsiloxanes (VMS), including both linear and cyclic types. nih.govbohrium.com These models predict that VMS compounds with high molecular weight and low water solubility, like this compound, are likely to partition to sediment. nih.govresearchgate.net While some screening models might identify linear siloxanes as potentially bioaccumulative due to their high Log Kow, real-world studies have often failed to observe significant biomagnification in the food chain for this class of compounds. silicones.eu The large size of the this compound molecule may also limit its ability to permeate biological membranes, a factor that can reduce its bioaccumulation potential.

Machine Learning and Materials Informatics in the Study of this compound

The application of machine learning (ML) and materials informatics is revolutionizing the field of materials science, offering powerful tools for predicting the behavior and properties of complex molecules like this compound. researchgate.net These computational approaches enable the rapid screening and design of materials by learning from existing data, thereby accelerating the discovery of new functional polymers. researchgate.net

Data-Driven Approaches for Predicting this compound Behavior

Data-driven methodologies are increasingly employed to forecast the physicochemical and toxicological properties of chemical compounds. chemrxiv.orgnih.govresearchgate.net In the context of siloxanes, these approaches leverage large datasets to build predictive models for various endpoints. While specific models exclusively for this compound are not widely documented, the principles applied to other linear siloxanes are directly relevant.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of data-driven predictive toxicology. chemrxiv.org These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or property. For siloxane-based materials, QSAR models have been developed to predict properties such as fouling-release performance. chemrxiv.org Such models can be adapted to predict the behavior of this compound by incorporating its specific molecular descriptors.

Key to the development of robust predictive models is the availability of high-quality data. Databases containing information on the material properties and molecular descriptors of a wide range of compounds are crucial for training and validating ML models. chemrxiv.org For instance, a database of active pharmaceutical ingredients, including their material properties and molecular descriptors, has been used to train random forest models to predict tablet properties. chemrxiv.org A similar approach could be applied to a database of siloxanes to predict the properties of this compound.

The following table illustrates the types of data that would be essential for building a predictive model for this compound behavior:

Data CategorySpecific Descriptors/PropertiesRelevance to this compound
Molecular Descriptors Molecular Weight, LogP, Number of Siloxane Units, van der Waals Volume, PolarizabilityThese intrinsic properties of the this compound molecule are fundamental inputs for any predictive model.
Physicochemical Properties Viscosity, Surface Tension, Boiling Point, Vapor PressurePredicting these properties is crucial for understanding its behavior in various applications and environmental conditions.
Toxicological Endpoints Acute Toxicity (e.g., EC50), Chronic Toxicity, Bioaccumulation PotentialData-driven models can help in the early assessment of the potential environmental and health impacts of this compound. canada.ca

Integration of Physics-based Featurization with Machine Learning Models

To enhance the predictive power and interpretability of machine learning models, there is a growing trend toward integrating physics-based principles into the feature engineering process. digitellinc.com This approach, known as physics-informed machine learning, combines the data-driven nature of ML with the fundamental laws of physics and chemistry.

For a molecule like this compound, physics-based features can provide a more meaningful representation of its chemical environment and potential interactions. These features can be derived from computational chemistry methods such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations. digitellinc.com For example, DFT can be used to calculate electronic properties like orbital energies and partial charges, which can then be used as descriptors in an ML model. digitellinc.com

The integration of physics-based featurization offers several advantages:

Improved Accuracy: By incorporating fundamental physical principles, models can achieve higher accuracy, especially when dealing with complex molecular interactions. digitellinc.com

Better Generalization: Models trained with physics-based features are often more robust and can better generalize to new, unseen molecules.

Enhanced Interpretability: The use of physically meaningful features can provide insights into the underlying mechanisms governing the predicted property.

The following table provides examples of physics-based features that could be integrated into machine learning models for this compound:

Feature TypeExamplesMethod of DerivationApplication in Predicting this compound Behavior
Electronic Properties HOMO/LUMO energies, Mulliken charges, Dipole momentDensity Functional Theory (DFT)Predicting reactivity, intermolecular interactions, and spectroscopic properties.
Structural Properties Radius of gyration, End-to-end distance, Radial distribution functionsMolecular Dynamics (MD)Understanding conformational flexibility, viscosity, and diffusion in different media.
Thermodynamic Properties Enthalpy of formation, Gibbs free energy of solvationQuantum Mechanics (QM) and Solvation ModelsPredicting stability, solubility, and partitioning behavior.

By combining large datasets with physically informed features, researchers can develop highly accurate and insightful predictive models for the behavior of this compound and other polysiloxanes.

Network Toxicology for Elucidating Complex Toxicological Mechanisms

Network toxicology is an emerging field that utilizes systems biology and network analysis to understand the complex interactions between chemicals, biological pathways, and adverse outcomes. This approach moves beyond traditional, single-endpoint toxicological assessments to provide a more holistic view of a chemical's potential toxicity.

Chemical-protein interaction data: Identifying potential protein targets of this compound.

Gene expression data: Analyzing changes in gene expression in response to exposure.

Protein-protein interaction networks: Mapping the interactions between targeted proteins and other cellular components.

Metabolic and signaling pathway data: Understanding how the compound may perturb biological pathways.

By constructing and analyzing these biological networks, researchers could identify key molecular initiating events and pathways that may be disrupted by this compound, leading to a better understanding of its potential toxicological profile. This approach is particularly valuable for elucidating the mechanisms of compounds that may exhibit complex or subtle toxicities.

The application of network toxicology to siloxanes would be a significant step forward in their safety assessment, moving towards a more predictive and systems-based understanding of their potential health effects.

Advanced Applications and Materials Science Research Involving Docosamethyldecasiloxane

Role in Silicone Polymer Science and Engineering

Linear siloxanes, such as docosamethyldecasiloxane, are fundamental building blocks and functional additives in the field of silicone polymer science. Their utility stems from the inherent properties of the siloxane backbone, including flexibility, thermal stability, and hydrophobicity.

Linear siloxanes are crucial intermediates in the synthesis of high-molecular-weight polydimethylsiloxane (B3030410) (PDMS) polymers. While cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D4) are common starting materials in ring-opening polymerization, linear siloxanes with defined chain lengths can also be utilized in condensation polymerization reactions to produce PDMS with specific molecular weights and properties.

In these processes, shorter-chain linear siloxanes can act as precursors that are polymerized to form longer PDMS chains. The general synthesis involves the hydrolysis of chlorosilanes, which can produce a mixture of linear and cyclic siloxanes. These linear oligomers can then be further polymerized. While specific studies detailing the use of this compound as a primary intermediate are not widely available, its chemical structure is representative of the linear oligomers that are fundamental to PDMS synthesis. The controlled polymerization of such linear siloxanes allows for the tailoring of PDMS properties for various applications.

Table 1: Physical Properties of this compound

PropertyValue
CAS Number556-70-7
Molecular FormulaC22H66O9Si10
Molecular Weight755.61 g/mol
Density0.925 - 0.937 g/cm³
Boiling Point168-170 °C @ 2 Torr; 480.1°C at 760 mmHg
Refractive Index1.3988 - 1.426

Note: The range in values reflects data from different sources.

The low surface tension and high interfacial activity of linear siloxanes make them effective components in various industrial formulations, including de-emulsifiers and defoamers.

De-emulsifiers: In the petroleum industry, crude oil is often produced with emulsified water, which can cause corrosion and other issues. De-emulsifiers are chemical formulations designed to break these emulsions. While specific formulations are often proprietary, the principle involves introducing a surfactant that will migrate to the oil-water interface and disrupt the stabilizing films around water droplets, promoting coalescence. The effectiveness of a de-emulsifier is dependent on its ability to alter interfacial tension. Although direct research on this compound in de-emulsifier formulations is not prevalent, linear siloxanes, in general, are known to possess the surface-active properties necessary for such applications. Their molecular structure allows them to be soluble in the oil phase while interacting at the interface to destabilize the emulsion.

Defoamers: Foam can be a significant problem in many industrial processes, leading to inefficiencies and product quality issues. Silicone-based defoamers are widely used due to their high efficacy at low concentrations. sinocurechem.com The mechanism of action involves the low surface tension of the silicone fluid, which allows it to spread rapidly over the surface of foam bubbles. sinocurechem.com This spreading action thins the bubble wall, leading to its rupture. shinchem.com

Higher molecular weight linear siloxanes, a category to which this compound belongs, are often so incompatible with foaming systems that they can effectively disrupt foam. byk.com The general principle is that the defoamer must be insoluble in the foaming medium to be effective. The long siloxane chain of this compound would contribute to its insolubility in many aqueous and some non-aqueous systems, making it a plausible candidate for a defoaming agent.

Table 2: Comparison of Linear Siloxane Properties

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
Hexamethyldisiloxane (B120664) (L2)107-46-0162.38101
Octamethyltrisiloxane (B120667) (L3)107-51-7236.53153
Decamethyltetrasiloxane (B1670013) (L4)141-62-8310.69194
Dodecamethylpentasiloxane (B120680) (L5)141-63-9384.84229
This compound (L10) 556-70-7 755.61 480.1

Integration into Novel Material Systems

The unique properties of siloxanes are being leveraged in the development of new materials with enhanced performance characteristics.

Siloxanes, including oligomeric and polymeric forms, are utilized in the creation of composite materials to impart specific properties. mdpi.com They can be used as surface modification agents for fillers, as matrix materials, or as additives to improve the processability and performance of the final composite.

For instance, siloxanes can be grafted onto the surface of reinforcing fillers like silica (B1680970) or carbon fibers to improve their dispersion within a polymer matrix and enhance the interfacial adhesion between the filler and the matrix. mdpi.com This leads to composite materials with improved mechanical properties. While there is no specific research detailing the use of this compound in this context, oligomeric siloxanes are key in these surface functionalization strategies. mdpi.com The reactivity of the end groups of linear siloxanes can be tailored to allow for covalent bonding with either the filler surface or the polymer matrix.

"Smart" materials are designed to respond to external stimuli, and functional coatings provide specific properties to a surface. Siloxanes are instrumental in the development of both. Their low surface energy, hydrophobicity, and durability make them ideal for creating water-repellent and self-cleaning surfaces.

Polysiloxane-based coatings are known for their excellent weather resistance and protective qualities. The incorporation of linear siloxanes into coating formulations can improve properties such as slip, mar resistance, and hydrophobicity. While specific applications of this compound in smart coatings are not documented, the principles of using linear siloxanes to modify surface properties are well-established. For example, in the development of superhydrophobic coatings, siloxanes can be used to functionalize nanoparticles, creating a rough and low-surface-energy layer that repels water.

Sustainability Considerations in Materials Science Applications

The environmental fate and sustainability of silicon-based materials are of growing importance. The silicones industry is actively engaged in research to understand the environmental impact of its products.

Linear siloxanes, such as this compound, are subject to degradation in the environment, primarily through hydrolysis in soil and sediment. silicones.eu Independent scientific studies and regulatory evaluations have demonstrated the safety of various linear siloxanes for both human health and the environment. silicones.eu

Green Chemistry Principles in this compound Synthesis and Use

The application of green chemistry principles to the synthesis and use of siloxanes, including this compound, is an area of increasing focus aimed at minimizing the environmental footprint of these widely used polymers. researchgate.netrjpn.org Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org Key principles relevant to siloxane production include atom economy, catalysis, use of renewable feedstocks, and design for degradation. nih.govacs.orgmsu.edu

Traditionally, the synthesis of polysiloxanes involves the hydrolysis of dichlorodimethylsilane, a process that raises environmental concerns due to the use of chlorinated compounds. rsc.org These substances are toxic and require specific engineering measures for containment. rsc.org In contrast, greener synthetic routes are being explored to mitigate these issues.

Key Green Chemistry Principles in Siloxane Synthesis:

PrincipleApplication in Siloxane Synthesis
Atom Economy Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. wikipedia.orgscilit.com Addition reactions, for example, are considered highly atom-economical. rsc.org
Catalysis Utilizing catalytic reagents in place of stoichiometric ones can reduce waste and energy consumption. acs.org Research into catalysts for the ring-opening polymerization of cyclosiloxanes or hydrosilylation reactions aims to improve efficiency and reduce byproducts. google.comnih.gov
Use of Renewable Feedstocks Exploring bio-based sources for the synthesis of siloxanes is a key goal. While not yet widely implemented, research into biocatalytic methods, using enzymes like silicatein-α from marine sponges, shows potential for more sustainable polysiloxane production. rsc.org
Design for Degradation Creating chemical products that break down into innocuous substances after their intended use is a core principle of green chemistry. nih.gov Research into the biodegradation of siloxanes is ongoing, with some studies showing that microorganisms can degrade polydimethylsiloxanes (PDMS), although high molecular weight polymers degrade more slowly. nih.govnih.govresearchgate.net
Energy Efficiency Conducting syntheses at ambient temperature and pressure minimizes the energy requirements of chemical processes, reducing their environmental and economic impact. rjpn.orgnih.gov

Recent advancements include the exploration of biocatalytic approaches for PDMS synthesis using enzymes like silicatein-α, which can catalyze the formation of polysiloxanes in non-aqueous media. rsc.org This method avoids the use of hazardous chlorinated compounds associated with conventional synthesis. rsc.org

Life Cycle Assessment (LCA) for Environmental Impact Evaluation

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction ("cradle") to disposal or recycling ("grave"). croda.comupc.edumdpi.com For this compound and other siloxanes, a complete cradle-to-grave LCA would encompass the environmental burdens associated with its synthesis, use, and end-of-life fate.

While a specific, publicly available LCA for this compound is not readily found, the environmental fate and transport of related siloxanes, particularly volatile methylsiloxanes (VMS) like decamethylcyclopentasiloxane (B1670010) (D5), have been studied extensively. nih.govcdc.govitrcweb.org These studies provide insight into key stages of the life cycle.

Phases of a Siloxane Life Cycle Assessment:

LCA PhaseConsiderations for this compoundResearch Findings
Raw Material & Synthesis Energy and resource consumption, waste generation, and emissions from the production of siloxane precursors and the polymerization process.Conventional synthesis involves chlorinated compounds, which have associated environmental hazards. rsc.org Greener synthesis routes are being explored to reduce this impact. elsevierpure.comconsensus.app
Use Phase Release into the environment during application in various consumer and industrial products. su.se For example, VMS in personal care products can be released into wastewater. researchgate.netEmissions from wastewater treatment plants are a significant route of release for some siloxanes into the aquatic environment. su.se
End-of-Life (Fate & Transport) The ultimate environmental destination and persistence of the compound. This includes processes like volatilization, biodegradation, and accumulation in sediment. cdc.govMany siloxanes are volatile and can be transported over long distances in the atmosphere. nih.govsinocurechem.com Some siloxanes are persistent in sediment, while others can biodegrade under certain conditions. su.sersc.org Studies have shown that some siloxanes may not pose a significant risk to the environment, while others are under regulatory scrutiny due to their persistent, bioaccumulative, and toxic (PBT) properties. globalsilicones.orgh2compliance.cominegi.ptuseforesight.io

Concerns have been raised about the environmental persistence and potential for bioaccumulation of certain volatile siloxanes, leading to regulatory actions in some regions. inegi.ptuseforesight.io For example, the European Union has restricted the use of octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (B120686) (D6) due to their identification as substances of very high concern (SVHCs). h2compliance.comuseforesight.io

Conversely, other assessments have concluded that some siloxanes, like D5, present a negligible risk to the environment based on multiple lines of evidence from laboratory and field studies. nih.gov In Canada, after a review, it was concluded that D5 does not pose a danger to the environment. canada.ca The use of multimedia fate and transport models helps to predict the environmental behavior of these compounds, indicating that while they may have long-range transport potential, they also degrade in the atmosphere. nih.gov

Emerging Research Directions and Future Perspectives in Docosamethyldecasiloxane Research

Interdisciplinary Research Synergies (e.g., Environmental Chemistry, Material Science, Toxicology)

The complex nature of Docosamethyldecasiloxane and related long-chain siloxanes demands a collaborative research effort that transcends traditional scientific boundaries. The synergy between environmental chemistry, material science, and toxicology is proving to be particularly crucial in building a comprehensive understanding of these compounds.

Environmental chemists are focused on determining the fate and transport of long-chain siloxanes in various environmental compartments. Their work is essential for predicting how these compounds move through ecosystems and where they are likely to accumulate. Material scientists contribute by providing a deep understanding of the properties of polysiloxanes, which is vital for developing sustainable new materials and for predicting the environmental behavior of existing ones. Toxicologists, in turn, assess the potential risks of these compounds to humans and other organisms. The integration of these disciplines allows for a more holistic risk assessment, moving from understanding the fundamental properties of the material to its environmental journey and ultimate biological impact. This interdisciplinary approach is critical for developing a complete picture of the interactions between siloxanes and the environment.

Development of Next-Generation Analytical and Characterization Technologies

Accurate detection and characterization are fundamental to assessing the environmental presence and behavior of this compound. Due to its high molecular weight and low volatility, traditional analytical methods face significant challenges. Consequently, a key area of future research lies in the development and refinement of advanced analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of more volatile siloxanes. However, for less volatile, long-chain siloxanes like this compound, methods that can handle complex matrices and prevent contamination are crucial. The use of specific extraction techniques, such as pressurized solvent extraction, and advanced clean-up methods are necessary to isolate these compounds from environmental samples like soil, sediment, and biota.

Future advancements will likely focus on:

High-Resolution Mass Spectrometry (HRMS): To provide more definitive identification and structural elucidation of siloxanes and their degradation products in complex environmental matrices.

Advanced Chromatographic Techniques: Including comprehensive two-dimensional gas chromatography (GC×GC) to improve the separation of complex siloxane mixtures.

Direct Analysis Techniques: To minimize sample preparation and the potential for contamination.

A significant challenge in the analysis of siloxanes is the potential for contamination from laboratory equipment, as silicones are ubiquitous. Therefore, the development of stringent quality control measures and siloxane-free analytical workflows is a critical aspect of future research.

Advanced Computational Tools for Comprehensive Predictive Modeling

In silico, or computational, modeling is becoming an indispensable tool in the environmental assessment of chemicals, including this compound. These models can predict the physicochemical properties, environmental fate, and potential toxicity of compounds, thereby reducing the need for extensive and costly experimental testing.

For long-chain siloxanes, quantitative structure-activity relationship (QSAR) models can be developed to predict properties such as water solubility, vapor pressure, and partitioning behavior (e.g., octanol-water partition coefficient, Kow). These predicted values are essential inputs for multimedia environmental fate models, which simulate the distribution and persistence of chemicals in the environment.

Molecular dynamics simulations offer a powerful approach to understanding the behavior of polysiloxanes at the molecular level. These simulations can provide insights into how these molecules interact with biological membranes and other environmental components, which is crucial for predicting their bioavailability and potential for bioaccumulation. The future of predictive modeling in this field will likely involve the integration of various computational tools to create more accurate and comprehensive risk assessment frameworks.

Addressing Knowledge Gaps in Environmental Behavior and Biological Effects

Despite the growing body of research on siloxanes, significant knowledge gaps remain, particularly concerning the environmental behavior and biological effects of long-chain linear siloxanes like this compound. A primary challenge is that much of the existing toxicological data pertains to the entire class of siloxanes, while the properties and effects can vary significantly with molecular weight and structure. nih.gov It is crucial to move towards a compound-specific understanding of risk. nih.gov

Future research should prioritize:

Environmental Fate Studies: Investigating the long-term degradation pathways of high molecular weight linear siloxanes in soil and sediment, as these are expected to be significant environmental sinks.

Bioaccumulation Potential: Determining the extent to which long-chain siloxanes can be taken up and accumulated by organisms, and how this is influenced by their physicochemical properties.

Ecotoxicological Testing: Conducting studies on a range of relevant organisms to understand the potential for adverse effects at environmentally realistic concentrations.

Addressing these knowledge gaps is essential for conducting accurate environmental risk assessments and for ensuring the safe and sustainable use of these compounds.

Strategies for Sustainable Production and Remediation of this compound and Related Compounds

The principles of green chemistry are increasingly being applied to the production and end-of-life management of polysiloxanes. The development of more sustainable manufacturing processes and effective remediation strategies for contaminated sites are key areas of future research and innovation.

Sustainable Production: Emerging strategies for the sustainable synthesis of polysiloxanes focus on reducing energy consumption and utilizing renewable resources. This includes the development of novel catalytic systems that can operate under milder conditions and the exploration of bio-based precursors to replace traditional petroleum-derived starting materials. The synthesis of structurally precise polysiloxanes is also a growing area of research, which can lead to materials with improved performance and reduced environmental impact. mdpi.com

Remediation Strategies: For sites contaminated with siloxanes, a range of remediation technologies are being investigated. Adsorption using materials like activated carbon and zeolites has shown promise for removing siloxanes from water and biogas. For surface contamination, advanced oxidation processes such as UV/ozone treatment are being explored. The development of cost-effective and environmentally friendly remediation techniques will be crucial for managing the legacy of siloxane use.

The following table provides a summary of key research directions and their potential impacts:

Research DirectionKey Focus AreasPotential Impact
Interdisciplinary Research Collaboration between environmental chemistry, material science, and toxicology.Holistic understanding of the lifecycle and risks of this compound.
Advanced Analytical Technologies Development of HRMS, GC×GC, and contamination-free methods.More accurate and sensitive detection and characterization in environmental samples.
Computational Predictive Modeling Utilization of QSAR and molecular dynamics simulations.Reduced reliance on animal testing and more efficient risk assessment.
Addressing Knowledge Gaps Studies on environmental fate, bioaccumulation, and ecotoxicity of long-chain siloxanes.Improved accuracy of environmental risk assessments and informed regulatory decisions.
Sustainable Production & Remediation Green synthesis routes, use of renewable resources, and development of effective clean-up technologies.Reduced environmental footprint of the silicone industry and effective management of contamination.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing docosamethyldecasiloxane?

Synthesis typically involves hydrosilylation or controlled hydrolysis/condensation of chlorosilane precursors under inert conditions. Characterization requires:

  • Spectroscopic analysis : NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>29</sup>Si) to confirm methyl group attachment and siloxane backbone integrity .
  • Chromatography : Gel permeation chromatography (GPC) to determine molecular weight distribution.
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess phase transitions.
  • Purity validation : Gas chromatography-mass spectrometry (GC-MS) to detect residual monomers or byproducts.
    Example data table:
ParameterMethodExpected Value Range
Molecular WeightGPC500–600 g/mol
Si-O-Si StretchFTIR1000–1100 cm<sup>-1</sup>
Thermal StabilityTGADegradation >250°C

Q. How should researchers design experiments to assess the compound’s environmental fate?

Adopt a tiered approach:

Physicochemical profiling : Measure log Kow (octanol-water partition coefficient) and Henry’s law constant to predict bioavailability .

Degradation studies : Conduct hydrolysis experiments under varying pH/temperature conditions, using LC-MS to track degradation products.

Ecotoxicity screening : Use Daphnia magna or algae models to estimate LC50/EC50 values .
Key controls: Include positive (e.g., D4 siloxane) and negative (solvent-only) controls to validate assay sensitivity .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for specific polymer applications?

A 2<sup>k</sup> factorial design evaluates variables like catalyst concentration, temperature, and reaction time. For example:

  • Factors : Catalyst (0.5–1.5 mol%), Temperature (60–100°C).
  • Response variables : Yield, molecular weight polydispersity.
    Statistical analysis: Use ANOVA to identify significant interactions and derive predictive models .
    Example interaction plot:
Catalyst (mol%)Temperature (°C)Yield (%)
0.56062
1.510088

Q. What methodologies resolve contradictions in reported toxicity data for methylsiloxanes?

Contradictions often arise from inconsistent exposure models or unaccounted confounding variables. Strategies include:

  • Meta-analysis : Systematically compare studies using PRISMA guidelines, weighting data by sample size and methodological rigor .
  • Mechanistic studies : Use molecular dynamics simulations to predict bioaccumulation pathways, cross-validated with in vitro assays (e.g., cell membrane permeability tests) .
  • Dose-response reevaluation : Apply benchmark dose (BMD) modeling instead of NOAEL/LOAEL thresholds to reduce variability .

Q. How should researchers integrate computational and experimental data to elucidate the compound’s mechanism of action?

Combine:

  • Density functional theory (DFT) : Predict electronic properties and reactive sites.
  • In situ spectroscopy : Raman or XPS to validate surface interactions in real-time.
  • Multivariate analysis : Partial least squares regression (PLS-R) to correlate computational descriptors (e.g., HOMO-LUMO gap) with experimental outcomes (e.g., catalytic activity) .

Q. What advanced techniques address challenges in detecting trace-level this compound in environmental matrices?

  • Enrichment protocols : Solid-phase microextraction (SPME) paired with GC×GC-TOFMS for enhanced sensitivity .
  • Isotope dilution : Use <sup>13</sup>C-labeled analogs as internal standards to correct for matrix effects.
  • Machine learning : Train models on historical GC-MS datasets to predict retention indices and reduce false positives .

Q. How can researchers establish structure-activity relationships (SARs) for modified siloxanes?

Structural diversification : Synthesize derivatives with varying chain lengths or functional groups (e.g., phenyl substituents).

High-throughput screening : Test derivatives for properties like thermal conductivity or hydrophobicity.

QSAR modeling : Use Gaussian processes to link structural descriptors (e.g., molar volume, polarizability) to observed activities .

Q. Methodological Guidance

Q. How to ensure reproducibility in siloxane synthesis studies?

  • Detailed protocols : Document inert gas flow rates, moisture control measures, and catalyst activation steps .
  • Data sharing : Deposit raw NMR/GPC traces in repositories like Zenodo with DOI links .
  • Collaborative validation : Replicate experiments across labs using harmonized SOPs .

Q. What frameworks guide the ethical use of predictive toxicology models?

  • OECD QSAR principles : Validate models for applicability domain, accuracy, and mechanistic interpretability .
  • FAIR data compliance : Ensure computational datasets are Findable, Accessible, Interoperable, and Reusable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.